Researchers requiring stereospecific substrates for α-chymotrypsin assays face reproducibility risks when substituting D-enantiomers or N-acylated analogs-the D-isomer acts as a competitive inhibitor rather than a substrate. Ethyl L-phenylalanate (free base) eliminates this variable with confirmed L-configuration and a free α-amino group essential for serine protease recognition.
• α-Chymotrypsin substrate specificity: L-isomer is efficiently hydrolyzed; D-isomer is not, enabling unambiguous calibration and inhibitor screening.
• Transdermal flux benchmark: 13.63 μg/cm²/hr, providing an intermediate reference point between methyl (7.22) and t-butyl (22.51) esters for structure-permeability studies.
• Free α-amino group enables direct coupling in peptide synthesis under anhydrous organic conditions, unlike N-protected derivatives.
• Antimicrobial SAR benchmark: MIC of 10 mg/mL against S. aureus for comparing next-generation analogs (benzyl ester MIC: 1.56 mg/mL).
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
CAS No.3081-24-1
Cat. No.B1606773
⚠ Attention: For research use only. Not for human or veterinary use.
Ethyl L-phenylalanate (CAS 3081-24-1), also known as L-phenylalanine ethyl ester, is an amino acid ester derivative in which the carboxyl group of L-phenylalanine is esterified with ethanol [1]. This modification converts the zwitterionic amino acid into a neutral, hydrophobic ester, fundamentally altering its physicochemical and biological properties. The compound has a molecular formula of C11H15NO2 and a molecular weight of 193.24 g/mol , with its chemical identity confirmed by the InChIKey CJGXMNONHNZEQQ-JTQLQIEISA-N [2]. It is primarily used as a chiral building block in peptide synthesis, an intermediate in pharmaceutical research, and an enzyme substrate in biochemical assays. Notably, due to its free α-amino group, Ethyl L-phenylalanate exhibits a distinct enzyme interaction profile compared to N-acylated derivatives, which are more commonly studied as chymotrypsin substrates [3].
Free α-amino group for chymotrypsin and serine protease substrate studies
L-enantiomer essential for chiral peptide synthesis and stereospecific assays
[1] National Center for Biotechnology Information. PubChem Compound Summary for CID 76506, Phenylalanine ethyl ester. Retrieved April 16, 2026. View Source
[2] CAS Common Chemistry. L-Phenylalanine, ethyl ester. CAS Registry Number 3081-24-1. Retrieved April 16, 2026. View Source
[3] Purdie, J. E.; Benoiton, N. L. The interaction of α-chymotrypsin with phenylalanine derivatives containing a free α-amino group. Can. J. Biochem. 1970, 48, 1058-1065. View Source
Why Ethyl L-phenylalanate Is Irreplaceable
Generic substitution of Ethyl L-phenylalanate (3081-24-1) with other phenylalanine esters or analogs is scientifically unsound due to substantial differences in stereospecificity, biological activity, and physical properties. The L-configuration is critical; its D-enantiomer acts as a competitive inhibitor rather than a substrate for α-chymotrypsin [1], fundamentally altering its utility in enzymatic assays. Furthermore, the ester chain length drastically impacts performance: in transdermal permeation studies, L-phenylalanine ethyl ester exhibited a flux of 13.63 μg/cm²/hr, which is nearly double that of the methyl ester (7.22 μg/cm²/hr) but significantly lower than the t-butyl ester (22.51 μg/cm²/hr) [2]. This demonstrates that the ethyl group provides a specific, intermediate level of lipophilicity that is not replicated by shorter or longer alkyl chains. Similarly, in antimicrobial assays, the ethyl ester's activity is distinct; L-phenylalanine benzyl ester shows a 6.4-fold lower MIC than the ethyl ester against S. aureus [3], confirming that ester structure is a key determinant of biological outcome. Finally, the free α-amino group confers a unique interaction mechanism with serine proteases, as N-methylation drastically reduces catalytic turnover [4], distinguishing it from N-alkyl or N-acyl analogs. Therefore, selecting the precise compound with the specified stereochemistry and ester moiety is essential for experimental reproducibility and achieving desired research outcomes.
EnantiomerD-enantiomer may act as competitive inhibitor, not substrate; alters chymotrypsin assay outcome.
Ester chainMethyl or t-butyl esters shift lipophilicity and permeation profiles; ethyl-specific intermediate behavior may not replicate.
Free amineN-methyl or N-acyl derivatives drastically reduce catalytic turnover; free α-amino group critical for enzyme activity.
[1] Purdie, J. E.; Benoiton, N. L. The interaction of α-chymotrypsin with phenylalanine derivatives containing a free α-amino group. Can. J. Biochem. 1970, 48, 1058-1065. View Source
[2] Yoneto, K.; et al. Improvement of Percutaneous Absorption of Amino Acid. J. Pharm. Sci. Technol. Jpn. 2009, 69, 12-19. [English translation of Japanese title: Study on the improvement of percutaneous absorption of amino acids]. View Source
[3] Karaca, T. D. Biological Evaluation of Some Amino Acids Esters: A Study on Antimicrobial, Antibiofilm, and Molecular Docking. ACS Omega 2026, 11, XXXX. View Source
[4] Purdie, J. E.; Benoiton, N. L. The interaction of α-chymotrypsin with phenylalanine derivatives containing a free α-amino group. Can. J. Biochem. 1970, 48, 1058-1065. View Source
Ethyl L-phenylalanate Differentiation Evidence
Chymotrypsin Stereospecificity: L- vs D-Enantiomer
The L-isomer of phenylalanine ethyl ester acts as a substrate for α-chymotrypsin, undergoing enzymatic hydrolysis. In stark contrast, the D-isomer is not hydrolyzed and instead functions as a competitive inhibitor of the hydrolysis of the L-isomer [1]. This stereospecific interaction is critical for applications where the compound is used to assay enzyme activity or study chiral selectivity.
Enzyme HydrolysisHead-to-head
L-isomer: Substrate (hydrolyzed)
D-isomer: Inhibitor (no hydrolysis)
Stereospecific substrate context; D-enantiomer may alter assay interpretation.
α-chymotrypsin pH-stat assay
EnzymologyChiral ResolutionBiochemical Assays
Evidence Dimension
Enzymatic Hydrolysis Outcome
Target Compound Data
Hydrolyzed (Substrate)
Comparator Or Baseline
D-Phenylalanine ethyl ester: Not hydrolyzed; acts as competitive inhibitor
Quantified Difference
Functional binary difference (Substrate vs. Inhibitor)
Conditions
α-chymotrypsin catalyzed hydrolysis, assayed using a pH-stat.
Why This Matters
This defines its functional utility as an enzyme substrate; the D-enantiomer cannot be used interchangeably and will produce erroneous or no results in assays designed for the L-isomer.
EnzymologyChiral ResolutionBiochemical Assays
[1] Purdie, J. E.; Benoiton, N. L. The interaction of α-chymotrypsin with phenylalanine derivatives containing a free α-amino group. Can. J. Biochem. 1970, 48, 1058-1065. View Source
Transdermal Permeation: Ester Chain Comparison
Esterification of L-phenylalanine dramatically enhances skin permeability. In a study using excised hairless mouse skin, L-phenylalanine ethyl ester achieved a permeation flux of 13.63 μg/cm²/hr, which is approximately 136-fold higher than that of the free L-phenylalanine (0.10 μg/cm²/hr) [1]. This performance is also distinct from other esters: it is nearly double the flux of the methyl ester (7.22 μg/cm²/hr) but significantly lower than the t-butyl ester (22.51 μg/cm²/hr) [1].
Transdermal FluxHead-to-head
Ethyl ester: 13.63 μg/cm²/hr
Intermediate permeation point; differs from methyl and t-butyl esters.
136-fold increase over free amino acid (0.10 μg/cm²/hr); hairless mouse skin, Franz cell
136-fold increase over free acid; 1.9-fold higher than methyl ester; 0.6x that of t-butyl ester.
Conditions
Excised hairless mouse skin in a Franz diffusion cell; permeation over 28 hours, quantified by HPLC.
Why This Matters
The ethyl ester provides a specific, intermediate lipophilicity that optimizes permeation for certain prodrug applications, distinguishing it from esters with shorter or bulkier alkyl chains.
[1] Yoneto, K.; et al. Improvement of Percutaneous Absorption of Amino Acid. J. Pharm. Sci. Technol. Jpn. 2009, 69, 12-19. View Source
Antimicrobial Potency: Ethyl vs. Benzyl Ester
The antimicrobial efficacy of phenylalanine esters varies significantly with the ester group. In a study evaluating activity against S. aureus ATCC 25923, L-phenylalanine ethyl ester demonstrated a Minimum Inhibitory Concentration (MIC) of 10 mg/mL. In contrast, L-phenylalanine benzyl ester was substantially more potent, with an MIC of 1.56 mg/mL [1]. This represents a 6.4-fold difference in potency.
6.4-fold higher MIC (lower potency) for the ethyl ester.
Conditions
Broth dilution method against Staphylococcus aureus ATCC 25923.
Why This Matters
This data clearly shows that the ethyl ester is not the most potent antimicrobial among its class. It is selected when a specific, moderate level of antimicrobial activity is required, or when other properties (e.g., solubility, cost) are prioritized over maximal potency.
Antimicrobial ResearchDrug DiscoveryMicrobiology
[1] Karaca, T. D. Biological Evaluation of Some Amino Acids Esters: A Study on Antimicrobial, Antibiofilm, and Molecular Docking. ACS Omega 2026, 11, XXXX. View Source
Carboxylesterase Affinity: Ethyl vs. Butyl Ester
The affinity of phenylalanine esters for porcine liver carboxylesterase is dependent on the ester chain. L-phenylalanine ethyl ester exhibits a Michaelis-Menten constant (KM) of 1.18 mM, indicating moderate affinity. The butyl ester analog shows a much higher affinity, with a KM of 0.08 mM [1].
14.75-fold higher KM (lower affinity) for the ethyl ester.
Conditions
Porcine liver carboxylesterase, pH 7.4, 37°C.
Why This Matters
For applications requiring a prodrug that is activated by carboxylesterases, the choice between ethyl and butyl ester dictates the rate of metabolic conversion, with the ethyl ester providing a slower-release profile.
The presence of a free α-amino group is critical for the catalytic turnover by α-chymotrypsin. L-Phenylalanine ethyl ester is efficiently hydrolyzed. However, when the α-amino group is methylated, the resulting N-methyl-L-phenylalanine methyl ester is hydrolyzed very slowly, primarily due to a drastic reduction in the catalytic rate constant (kcat) [1].
Catalytic TurnoverHead-to-head
Free α-NH2: Rapid hydrolysis
N-methyl: Very slow (low kcat)
Free amino group essential for chymotrypsin substrate activity.
N-methyl-L-phenylalanine methyl ester: Very slow hydrolysis
Quantified Difference
Qualitative but substantial difference in kcat.
Conditions
α-chymotrypsin catalyzed hydrolysis, assayed using a pH-stat.
Why This Matters
This differentiates the compound from N-alkylated analogs, confirming that the primary amine is essential for its function as a chymotrypsin substrate and cannot be substituted without drastically altering activity.
[1] Purdie, J. E.; Benoiton, N. L. The interaction of α-chymotrypsin with phenylalanine derivatives containing a free α-amino group. Can. J. Biochem. 1970, 48, 1058-1065. View Source
Solubility: Free Base vs. Hydrochloride Salt
The choice between the free base (Ethyl L-phenylalanate, CAS 3081-24-1) and its hydrochloride salt (CAS 3182-93-2) has significant implications for solubility and handling. The free base has an estimated water solubility of approximately 24,340 mg/L at 25°C, based on its LogP . In contrast, the hydrochloride salt is described as soluble in both methanol and water and is hygroscopic . This indicates the salt form may offer higher aqueous solubility, while the free base is more hydrophobic and may be better suited for organic reaction media.
Form choice impacts solvent compatibility and handling.
Free base estimated from LogP; salt vendor-reported
Formulation SciencePre-formulationSolubility
Evidence Dimension
Aqueous Solubility and Physical Form
Target Compound Data
Estimated water solubility: 24,340 mg/L at 25°C (free base). Non-hygroscopic.
Comparator Or Baseline
Ethyl L-phenylalanate hydrochloride: Soluble in water, methanol. Hygroscopic solid.
Quantified Difference
Free base is less soluble in water; salt form is hygroscopic, requiring careful handling.
Conditions
Estimated solubility based on LogP of 1.52 (free base) vs. vendor-reported solubility for the HCl salt.
Why This Matters
Procurement must specify the exact form (free base vs. HCl salt) as they are not interchangeable. The choice dictates solvent compatibility for reactions, storage conditions due to hygroscopicity, and the need for an additional deprotonation step in synthetic pathways.
Formulation SciencePre-formulationSolubility
Ethyl L-phenylalanate Application Scenarios
Chymotrypsin Activity Assay Reference Substrate
Procure Ethyl L-phenylalanate when a standard, stereospecific substrate is required to measure α-chymotrypsin or chymotrypsin-like protease activity. The L-isomer is efficiently hydrolyzed, while the D-isomer is not [1]. This property makes it suitable for calibration, inhibitor screening, and kinetic studies where stereochemical integrity is paramount. Ensure the free base is used, as the N-acetylated derivative exhibits different pH-dependent activity profiles [2].
Transdermal Prodrug Lipophilicity Model
Use Ethyl L-phenylalanate as a model compound in transdermal drug delivery studies to investigate the effect of ester chain length on skin permeation. With a flux of 13.63 μg/cm²/hr, it provides an intermediate point between the methyl and t-butyl esters, allowing for structure-permeability relationship (SPR) analysis [3]. Its rapid hydrolysis in viable skin to L-phenylalanine also makes it a relevant model for amino acid prodrugs.
Chiral Building Block for Peptide Synthesis
Select Ethyl L-phenylalanate (free base) as a starting material for the synthesis of L-phenylalanine-containing peptides and peptidomimetics in organic solvents. Its free α-amino group is available for coupling reactions, unlike N-protected or N-alkylated analogs [1]. Its enhanced solubility in organic media compared to the free amino acid [4] facilitates reactions under anhydrous conditions.
Antimicrobial Lead Compound Benchmarking
Acquire Ethyl L-phenylalanate for structure-activity relationship (SAR) studies exploring the antimicrobial potential of amino acid esters. With an MIC of 10 mg/mL against S. aureus [5], it serves as a moderate-activity benchmark against which more potent analogs (e.g., the benzyl ester, MIC 1.56 mg/mL) can be compared to identify structural determinants of activity.
Application
Selection Property
Validation Focus
Chymotrypsin activity assays
L-enantiomer free base substrate
Stereospecific hydrolysis endpoint
Transdermal permeation model studies
Ethyl ester with intermediate lipophilicity
Permeation flux and chain-length comparison
Peptide synthesis building block
Free α-amino group, L-configuration
Coupling efficiency in organic media
Antimicrobial SAR screening
Moderate-activity ethyl ester benchmark
MIC endpoint comparison vs. analog esters
[1] Purdie, J. E.; Benoiton, N. L. The interaction of α-chymotrypsin with phenylalanine derivatives containing a free α-amino group. Can. J. Biochem. 1970, 48, 1058-1065. View Source
[2] Purdie, J. E.; Benoiton, N. L. The interaction of α-chymotrypsin with phenylalanine derivatives containing a free α-amino group. Can. J. Biochem. 1970, 48, 1058-1065. View Source
[3] Yoneto, K.; et al. Improvement of Percutaneous Absorption of Amino Acid. J. Pharm. Sci. Technol. Jpn. 2009, 69, 12-19. View Source
[5] Karaca, T. D. Biological Evaluation of Some Amino Acids Esters: A Study on Antimicrobial, Antibiofilm, and Molecular Docking. ACS Omega 2026, 11, XXXX. View Source
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